

# 5-ROX: A Technical Guide to its Applications in Molecular Biology

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## Compound of Interest

Compound Name: 5-ROX

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## Introduction

5-Carboxy-X-rhodamine (**5-ROX**) is a fluorescent dye belonging to the rhodamine family, characterized by its bright orange-red fluorescence and high photostability. These properties have made it an invaluable tool in a wide array of molecular biology applications. This technical guide provides an in-depth overview of the core applications of **5-ROX**, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective implementation.

## Core Properties of 5-ROX

**5-ROX** exhibits favorable photophysical properties, including a long wavelength absorption maximum, high molar absorptivity, and a high quantum yield, making it a robust fluorophore for various detection systems.<sup>[1]</sup> Its carboxylic acid group allows for covalent attachment to biomolecules, such as oligonucleotides and proteins, through the formation of an amide bond with a primary amine.<sup>[2]</sup> This is typically achieved by activating the carboxylic acid as an N-hydroxysuccinimidyl (NHS) ester.

## Quantitative Data Summary

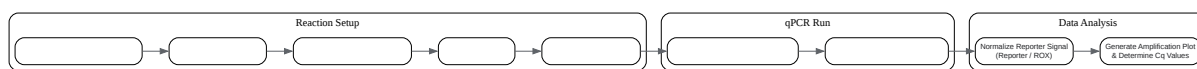
The following table summarizes the key quantitative properties of **5-ROX**, providing a quick reference for experimental setup and instrumentation.

Property	Value	Reference(s)
Excitation Maximum ( $\lambda_{ex}$ )	570 - 586 nm	[1][3][4]
Emission Maximum ( $\lambda_{em}$ )	591 - 610 nm	[1][3][4]
Molar Extinction Coefficient ( $\epsilon$ )	$>85,000 \text{ M}^{-1}\text{cm}^{-1}$	[5]
Quantum Yield ( $\Phi$ )	$\sim 0.94$	[1]
Molecular Weight	534.61 g/mol	[6]
Solubility	DMSO, DMF, Methanol	[5][7]

## Key Applications and Experimental Protocols

### Quantitative PCR (qPCR) as a Passive Reference Dye

In quantitative PCR, **5-ROX** is widely used as a passive reference dye to normalize the fluorescent signal of reporter dyes (e.g., FAM, SYBR Green).[8][9] The ROX signal remains constant throughout the PCR reaction, allowing for the correction of well-to-well variations caused by pipetting inaccuracies, evaporation, or instrument optics.[6][9] This normalization leads to more precise and reproducible quantification of nucleic acids.



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Caption: Workflow for a typical qPCR experiment utilizing **5-ROX** as a passive reference dye.

Materials:

- qPCR Master Mix containing or compatible with ROX
- Forward and reverse primers (10  $\mu\text{M}$  stock)

- Reporter probe (e.g., TaqMan probe, 10  $\mu$ M stock)
- DNA or cDNA template
- Nuclease-free water
- qPCR plate and seals
- Real-time PCR instrument capable of detecting ROX

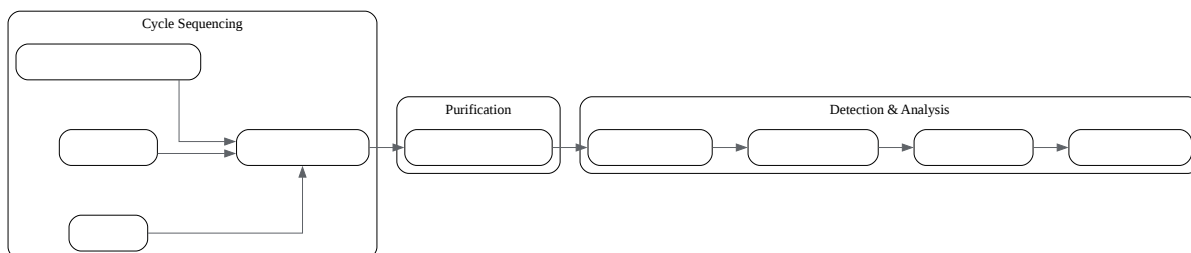
Procedure:

- Reaction Setup:
  - On ice, prepare a master mix for the desired number of reactions, including a no-template control (NTC). For a typical 20  $\mu$ L reaction, combine the following:
    - 10  $\mu$ L of 2x qPCR Master Mix with ROX (or add ROX separately to the final concentration recommended by the instrument manufacturer, typically 25-500 nM).
    - 0.8  $\mu$ L of Forward Primer (final concentration 400 nM).
    - 0.8  $\mu$ L of Reverse Primer (final concentration 400 nM).
    - 0.4  $\mu$ L of Reporter Probe (final concentration 200 nM).
    - Nuclease-free water to a final volume of 18  $\mu$ L per reaction.
  - Mix the master mix gently by pipetting and spin down briefly.
  - Aliquot 18  $\mu$ L of the master mix into each well of the qPCR plate.
  - Add 2  $\mu$ L of DNA/cDNA template or nuclease-free water (for NTC) to the respective wells.
  - Seal the plate securely with an optical seal.
  - Centrifuge the plate briefly to collect the contents at the bottom of the wells.
- qPCR Run:

- Place the plate in the real-time PCR instrument.
- Set up the thermal cycling protocol. A typical protocol is:
  - Initial Denaturation: 95°C for 10 minutes.
  - 40 Cycles:
    - Denaturation: 95°C for 15 seconds.
    - Annealing/Extension: 60°C for 60 seconds.
- Ensure that the instrument is set to collect fluorescence data from the appropriate channels for your reporter dye (e.g., FAM) and ROX.
- Data Analysis:
  - After the run is complete, the instrument software will generate amplification plots.
  - The software will automatically use the ROX signal to normalize the reporter dye's fluorescence signal.
  - Analyze the normalized data to determine the quantification cycle (Cq) values for each sample.

## Sanger Sequencing

In automated Sanger sequencing, **5-ROX** is utilized in two primary ways: as a fluorescent label for primers or as a label for dideoxynucleotide triphosphates (ddNTPs) in dye-terminator sequencing.<sup>[10][11]</sup> This allows for the detection of DNA fragments that are separated by size during capillary electrophoresis, enabling the determination of the DNA sequence.



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Caption: General workflow for dye-terminator Sanger sequencing using **5-ROX** labeled ddNTPs.

#### Materials:

- Purified PCR product or plasmid DNA template
- Sequencing primer
- Cycle sequencing kit with **5-ROX** labeled ddNTPs (e.g., BigDye™ Terminator v3.1)
- Sequencing dilution buffer
- Nuclease-free water
- Ethanol/EDTA for precipitation
- Hi-Di™ Formamide
- Capillary electrophoresis instrument

## Procedure:

- Cycle Sequencing Reaction Setup:
  - In a PCR tube, prepare the following reaction mix (for a 10  $\mu$ L reaction):
    - 1  $\mu$ L of Sequencing Premix (containing polymerase, dNTPs, and **5-ROX** labeled ddNTPs).
    - 1.5  $\mu$ L of 5x Sequencing Buffer.
    - 3.2 pmol of sequencing primer.
    - Template DNA (e.g., 20-40 ng of a PCR product or 150-300 ng of a plasmid).
    - Nuclease-free water to a final volume of 10  $\mu$ L.
  - Mix gently by pipetting.
- Cycle Sequencing:
  - Perform cycle sequencing using a thermal cycler with the following program:
    - Initial Denaturation: 96°C for 1 minute.
    - 25-35 Cycles:
      - Denaturation: 96°C for 10 seconds.
      - Annealing: 50°C for 5 seconds.
      - Extension: 60°C for 4 minutes.
    - Hold at 4°C.
- Purification of Sequencing Products:
  - To precipitate the sequencing products, add 2.5  $\mu$ L of 125 mM EDTA and 25  $\mu$ L of 100% ethanol to each reaction.

- Incubate at room temperature for 15 minutes.
- Centrifuge at 4,000 x g for 30 minutes at 4°C.
- Carefully aspirate the supernatant.
- Wash the pellet with 35 µL of 70% ethanol and centrifuge at 1,650 x g for 15 minutes at 4°C.
- Remove the supernatant and air-dry the pellet for 10-15 minutes.
- Capillary Electrophoresis:
  - Resuspend the dried pellet in 10-12 µL of Hi-Di™ Formamide.
  - Denature the samples at 95°C for 5 minutes and then immediately place on ice.
  - Load the samples onto the capillary electrophoresis instrument.
  - Run the electrophoresis according to the manufacturer's instructions.
- Data Analysis:
  - The sequencing software will generate a chromatogram based on the fluorescence detection of the **5-ROX** labeled fragments.
  - Analyze the chromatogram to determine the DNA sequence.

## Fluorescence Microscopy

**5-ROX** can be conjugated to probes, such as oligonucleotides, for use in fluorescence microscopy applications like Fluorescence In Situ Hybridization (FISH). This allows for the visualization and localization of specific nucleic acid sequences within cells or tissues.



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Caption: A generalized workflow for Fluorescence In Situ Hybridization (FISH) using a **5-ROX** labeled probe.

#### Materials:

- Cells grown on coverslips
- 4% Paraformaldehyde (PFA) in PBS
- Phosphate Buffered Saline (PBS)
- 0.5% Triton X-100 in PBS
- Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
- **5-ROX** labeled oligonucleotide probe (working concentration typically 1-10 ng/μL)
- Wash Buffer (e.g., 50% formamide, 2x SSC)
- DAPI solution
- Antifade mounting medium
- Fluorescence microscope with appropriate filter sets for ROX and DAPI

#### Procedure:

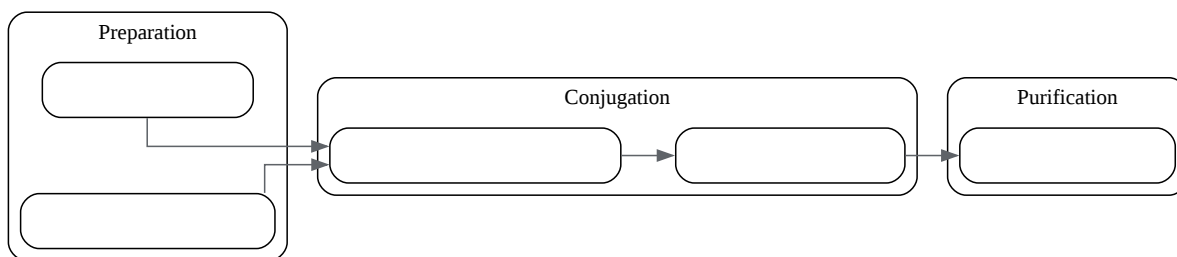
- Sample Preparation:
  - Wash cells on coverslips twice with PBS.

- Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
- Wash the cells twice with PBS.
- Hybridization:
  - Pre-warm the hybridization buffer to 37°C.
  - Dilute the **5-ROX** labeled probe in the hybridization buffer to the desired working concentration (e.g., 5 ng/μL).
  - Denature the probe solution at 75°C for 5 minutes, then place on ice.
  - Apply the probe solution to the coverslips and incubate in a humidified chamber at 37°C overnight.
- Washing:
  - Pre-warm the wash buffer to 42°C.
  - Carefully remove the coverslips from the hybridization chamber and wash them three times for 5 minutes each in the pre-warmed wash buffer.
  - Wash the coverslips once with PBS at room temperature.
- Counterstaining and Mounting:
  - Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the nuclei.
  - Wash the coverslips twice with PBS.
  - Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging:

- Visualize the samples using a fluorescence microscope equipped with appropriate filters for **5-ROX** (red channel) and DAPI (blue channel).

## Labeling of Biomolecules

The carboxylic acid moiety of **5-ROX** can be activated, most commonly as an NHS ester, to react with primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.<sup>[12][13]</sup> This allows for the fluorescent labeling of these molecules for various downstream applications, including fluorescence microscopy, flow cytometry, and immunoassays.



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Caption: General workflow for the covalent labeling of a biomolecule with **5-ROX** NHS ester.

Materials:

- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- **5-ROX** NHS ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- 1 M Sodium Bicarbonate buffer, pH 8.3
- Purification column (e.g., gel filtration or dialysis cassette)

#### Procedure:

- Preparation:
  - Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer.
  - Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to adjust the pH to ~8.3.
  - Immediately before use, dissolve the **5-ROX** NHS ester in DMSO or DMF to a concentration of 10 mg/mL.
- Conjugation Reaction:
  - While gently stirring, slowly add the dissolved **5-ROX** NHS ester to the protein solution. A molar ratio of 10-20 moles of dye per mole of protein is a good starting point, but may require optimization.
  - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification:
  - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).
- Determination of Degree of Labeling (DOL):
  - Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~575 nm (for **5-ROX**).
  - Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients.
  - The DOL is the molar ratio of the dye to the protein.

## Conclusion

**5-ROX** is a versatile and robust fluorescent dye with significant applications in molecular biology. Its utility as a passive reference dye in qPCR, a fluorescent label in Sanger sequencing, and a probe conjugate in fluorescence microscopy makes it an indispensable tool for researchers. The detailed protocols and workflows provided in this guide are intended to facilitate the successful implementation of **5-ROX** in a variety of experimental contexts, ultimately contributing to the generation of high-quality, reliable data.

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